Corticorelin Ovine Triflutate

Descripción

This compound is a trifluoroacetate salt of ovine corticotropin-releasing hormone (CRH), a 41 amino acids peptide similar to human CRH, used as a diagnostic agent. This compound is a potent stimulator of adrenocorticotropic hormone (ACTH), secreted from the anterior pituitary gland. In turn, ACTH stimulates cortisol production from the adrenal cortex and is regulated by a negative feedback mechanism. This compound is used as a diagnostic tool in differentiating pituitary and ectopic production of ACTH.

Corticorelin Ovine is a recombinant ovine corticotropin-releasing hormone (CRH), a 41 amino acids peptide similar to human CRH, used as a diagnostic agent. Corticorelin ovine is a potent stimulator of adrenocorticotropic hormone (ACTH), secreted from the anterior pituitary gland. In turn, ACTH stimulates cortisol production from the adrenal cortex and is regulated by a negative feedback mechanism. This compound is used as a diagnostic tool in differentiating pituitary and ectopic production of ACTH.

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEJLLNYQOBRRM-KSHGRFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C205H339N59O63S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229925 | |

| Record name | Corticorelin ovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4670 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79804-71-0, 121249-14-7 | |

| Record name | Corticorelin ovine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079804710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticorelin ovine triflutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticorelin ovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Corticorelin Ovine Triflutate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticorelin ovine triflutate is a synthetic peptide identical to ovine corticotropin-releasing hormone (oCRH), a 41-amino acid polypeptide that plays a central role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Its primary clinical application is as a diagnostic agent to differentiate between pituitary and ectopic sources of adrenocorticotropic hormone (ACTH) excess in patients with Cushing's syndrome.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the fields of endocrinology, pharmacology, and drug development.

Discovery and Structure

The quest to identify the hypothalamic factor responsible for stimulating the release of ACTH from the pituitary gland culminated in the isolation and characterization of a 41-amino acid peptide from ovine hypothalamic extracts in 1981 by Vale and colleagues.[3] This peptide was named corticotropin-releasing factor (CRF), now more commonly known as corticotropin-releasing hormone (CRH).

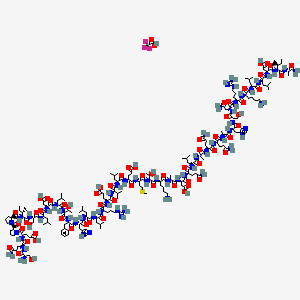

The primary structure of ovine CRF was determined to be: H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.[4]

This compound is the trifluoroacetate (B77799) salt of this synthetic ovine CRH.[1][2] The triflutate salt form enhances the stability of the peptide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C205H339N59O63S |

| Molecular Weight | 4670.35 g/mol |

| Amino Acid Count | 41 |

| Form | Sterile, nonpyrogenic, lyophilized white cake powder |

(Data sourced from product information)

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for the chemical synthesis of peptides. The following provides a generalized experimental protocol based on established methods for ovine CRF synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis of Ovine CRF

1. Resin Preparation:

-

A suitable resin, such as a benzhydrylamine resin, is swelled in an appropriate solvent (e.g., dichloromethane, DCM).

2. Amino Acid Coupling:

-

The C-terminal amino acid (Alanine) is coupled to the resin.

-

The synthesis proceeds by sequential addition of Fmoc-protected amino acids. Each cycle consists of:

-

Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts.

-

-

This cycle is repeated for all 41 amino acids in the sequence.

3. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

4. Purification and Lyophilization:

-

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.

-

The precipitated peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

5. Salt Formation:

-

The purified peptide is converted to the triflutate salt during the final stages of purification and lyophilization in the presence of trifluoroacetic acid.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by binding to and activating the corticotropin-releasing hormone receptor type 1 (CRHR1), a G-protein coupled receptor located on the surface of corticotroph cells in the anterior pituitary gland.[5]

Signaling Pathway

The binding of corticorelin to CRHR1 initiates a cascade of intracellular signaling events, primarily through the activation of the Gs alpha subunit of the associated G-protein. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of ACTH. Other signaling pathways, including the phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, may also be involved.

Pharmacodynamics and Pharmacokinetics

The administration of this compound leads to a rapid and dose-dependent increase in plasma ACTH and cortisol levels.

Pharmacodynamic Parameters

| Parameter | Value |

| Onset of ACTH increase | ~2 minutes |

| Peak ACTH levels | 10-15 minutes |

| Onset of Cortisol increase | ~10 minutes |

| Peak Cortisol levels | 30-60 minutes |

| Potency (ED50 for ACTH secretion) | ~1.0 nM (in domestic fowl pituitary cells) [6] |

| Binding Affinity (Kd for ovine CRF1 receptor) | 2.5 ± 1.6 nM [7] |

(Data compiled from various sources)

Pharmacokinetic Parameters in Humans

| Parameter | Value |

| Distribution | |

| Volume of Distribution (Vd) | 6.2 ± 0.5 L |

| Elimination | |

| Half-life (fast component) | 11.6 ± 1.5 minutes |

| Half-life (slow component) | 73 ± 8 minutes |

| Metabolic Clearance Rate | 95 ± 11 L/m²/day |

(Data sourced from product information)

Clinical Application: The Corticorelin Stimulation Test

The primary clinical use of this compound is in the differential diagnosis of ACTH-dependent Cushing's syndrome. The test helps to distinguish between a pituitary source of ACTH (Cushing's disease) and an ectopic source (e.g., a non-pituitary tumor).

Experimental Protocol: ACTH Stimulation Test with Corticorelin

1. Patient Preparation:

-

The test can be performed at any time of day, but morning testing is often preferred.

-

Certain medications, such as corticosteroids, should be discontinued (B1498344) prior to the test as they can interfere with the results.

2. Baseline Sampling:

-

A venous blood sample is drawn 15 minutes before and immediately prior to the administration of corticorelin to establish baseline ACTH and cortisol levels.

3. Administration:

-

This compound is administered intravenously at a dose of 1 mcg/kg of body weight. The injection is typically given over 30 to 60 seconds.[8]

4. Post-Administration Sampling:

-

Venous blood samples are collected at 15, 30, and 60 minutes after the administration of corticorelin.[8]

5. Sample Handling and Analysis:

-

Blood samples for ACTH measurement should be collected in chilled tubes containing EDTA and immediately placed on ice. The plasma should be separated by centrifugation in a refrigerated centrifuge and then frozen until assayed.

-

Cortisol levels can be measured from the same samples.

-

ACTH and cortisol levels are determined by immunoassay.

6. Interpretation of Results:

-

Cushing's Disease (Pituitary Source): Patients typically show an exaggerated increase in both ACTH and cortisol levels in response to corticorelin.

-

Ectopic ACTH Syndrome: Patients usually exhibit little to no increase in ACTH and cortisol levels, as the ectopic tumor is generally not responsive to CRH stimulation.

Conclusion

This compound remains an indispensable tool in the diagnostic workup of Cushing's syndrome. Its discovery was a landmark in neuroendocrinology, and its synthesis has been refined through advances in peptide chemistry. A thorough understanding of its mechanism of action, pharmacokinetics, and the protocol for its clinical use is essential for researchers and clinicians working in endocrinology and related fields. This guide has provided a comprehensive technical overview to serve as a valuable resource for these professionals.

References

- 1. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Corticotropin-releasing factor (CRF)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary structure of corticotropin-releasing factor from ovine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Corticotropin-releasing factor stimulates the release of adrenocorticotropin from domestic fowl pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and function of the ovine type 1 corticotropin releasing factor receptor (CRF1) and a carboxyl-terminal variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

An In-depth Technical Guide to Corticorelin Ovine Triflutate: Function, Mechanism, and Diagnostic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticorelin Ovine Triflutate, a synthetic analogue of ovine corticotropin-releasing hormone (oCRH), is a critical diagnostic agent in the field of endocrinology.[1] Its primary function is to aid in the differential diagnosis of ACTH-dependent Cushing's syndrome, distinguishing between pituitary and ectopic sources of adrenocorticotropic hormone (ACTH) secretion.[1][2] This technical guide provides a comprehensive overview of the function, mechanism of action, and clinical application of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and diagnostic workflow.

Introduction

This compound is a 41-amino acid peptide that mimics the action of endogenous corticotropin-releasing hormone (CRH).[1][2] CRH, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulates the anterior pituitary gland to release ACTH.[3] ACTH, in turn, stimulates the adrenal cortex to produce and release cortisol, a glucocorticoid hormone essential for stress response and metabolic regulation. In patients with ACTH-dependent Cushing's syndrome, the overproduction of cortisol is driven by excessive ACTH from either a pituitary adenoma (Cushing's disease) or an ectopic tumor. Differentiating between these two etiologies is crucial for appropriate patient management and treatment.

Mechanism of Action and Signaling Pathway

This compound exerts its function by binding to and activating corticotropin-releasing hormone receptor 1 (CRHR1) on the surface of corticotroph cells in the anterior pituitary.[3][4] This binding initiates a cascade of intracellular signaling events, primarily through the G-protein-adenylyl cyclase-cAMP pathway.[4][5]

The key steps in the signaling pathway are as follows:

-

Receptor Binding: this compound binds to CRHR1, a G-protein coupled receptor.[3][4]

-

G-Protein Activation: Receptor binding activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4][5]

-

Downstream Effects: PKA activation triggers a cascade of phosphorylation events that ultimately result in two main outcomes:

-

Increased ACTH Synthesis: PKA can activate the mitogen-activated protein kinase (MAPK) pathway, which in turn promotes the transcription of the pro-opiomelanocortin (POMC) gene, the precursor to ACTH.[3][6]

-

ACTH Secretion: PKA-mediated signaling also leads to the exocytosis of ACTH-containing granules from the corticotroph cells.

-

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a rapid onset of action and a relatively short half-life.

| Parameter | Value | Reference |

| Route of Administration | Intravenous | [7] |

| Onset of ACTH Increase | 2 minutes | |

| Peak ACTH Levels | 10-15 minutes | [7] |

| Onset of Cortisol Increase | Within 10 minutes | |

| Peak Cortisol Levels | 30-60 minutes | [7] |

| Plasma Half-life (fast component) | 11.6 ± 1.5 minutes | [7] |

| Plasma Half-life (slow component) | 73 ± 8 minutes | [7] |

| Volume of Distribution | 6.2 ± 0.5 L | |

| Metabolic Clearance Rate | 95 ± 11 L/m²/day | [7] |

Diagnostic Application: The Ovine CRH Stimulation Test

The primary clinical use of this compound is in the ovine CRH stimulation test to differentiate Cushing's disease from ectopic ACTH syndrome.[2] The rationale behind the test is that pituitary corticotroph adenomas in Cushing's disease typically retain their responsiveness to CRH, leading to a significant increase in ACTH and cortisol secretion upon stimulation.[8] In contrast, ectopic ACTH-secreting tumors are generally unresponsive to CRH.[8]

Detailed Experimental Protocol

The following protocol is a synthesis of established procedures for the ovine CRH stimulation test.

Patient Preparation:

-

Patients should be in a fasting state for at least 4 hours before the test.

-

Recent or current corticosteroid therapy may interfere with the test results and should be discontinued (B1498344) if clinically permissible.

Dosage and Administration:

-

Reconstitution: Aseptically reconstitute the lyophilized this compound powder (100 mcg) with 2 mL of 0.9% Sodium Chloride Injection, USP. Gently roll the vial to dissolve the powder; do not shake. The final concentration will be 50 mcg/mL.

-

Dosage Calculation: The recommended dose is 1 mcg/kg of body weight.[9] Doses exceeding 1 mcg/kg are not recommended.[9]

-

Administration: Administer the calculated dose as a single intravenous bolus over 30 to 60 seconds.[7]

Blood Sampling:

-

Baseline: Collect two venous blood samples for ACTH and cortisol measurement at -15 and -1 minutes before the administration of this compound. The baseline value is the average of these two measurements.[10]

-

Post-Administration: Collect venous blood samples at 15, 30, 45, and 60 minutes after administration for ACTH and cortisol measurement.[10] Some protocols may extend sampling to 90 and 120 minutes.

Interpretation of Results

The interpretation of the ovine CRH stimulation test is based on the percentage change in plasma ACTH and cortisol levels from baseline.

| Diagnosis | ACTH Response | Cortisol Response | Reference |

| Cushing's Disease | ≥35-40% increase from baseline | ≥20-40% increase from baseline | [8][10] |

| Ectopic ACTH Syndrome | Little to no response | Little to no response | [8] |

A large retrospective study of 323 patients with ACTH-dependent Cushing's syndrome provided the following optimal response criteria and diagnostic performance for the ovine CRH stimulation test:[10][11]

| Parameter | Optimal Cutoff | Sensitivity | Specificity | Positive Predictive Value | Diagnostic Accuracy |

| ACTH Increase | ≥40% | 87% | 92% | - | 89% |

| Cortisol Increase | ≥40% | - | - | 99% | - |

| Combined ACTH or Cortisol Increase | ≥40% | 93% | 98% | 99% | 95% |

Clinical Significance and Future Directions

This compound remains a valuable tool in the diagnostic workup of Cushing's syndrome. The ovine CRH stimulation test, when performed and interpreted correctly, offers high diagnostic accuracy in differentiating pituitary from ectopic sources of ACTH.[10] This distinction is paramount for guiding subsequent imaging studies and ultimately, the surgical management of the underlying tumor.

Future research may focus on refining the diagnostic criteria, exploring the utility of the test in specific patient populations, and investigating the potential therapeutic applications of CRH analogues in other endocrine and non-endocrine disorders.

Conclusion

This compound is a potent stimulator of the HPA axis that serves as an indispensable diagnostic agent. A thorough understanding of its mechanism of action, pharmacokinetic properties, and the standardized protocol for the ovine CRH stimulation test is essential for clinicians and researchers in the field of endocrinology. The quantitative data and diagnostic criteria presented in this guide provide a framework for the accurate interpretation of test results, contributing to improved patient care and outcomes in the management of Cushing's syndrome.

References

- 1. Facebook [cancer.gov]

- 2. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Corticotropin Releasing Hormone And The Immune/Inflammatory Response - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]

- 8. The corticotropin-releasing hormone test in the diagnosis of ACTH-dependent Cushing's syndrome: a reappraisal [pubmed.ncbi.nlm.nih.gov]

- 9. Acthrel Injection for Cushing's Syndrome: Side Effects & Dosage [medicinenet.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Ovine CRH Stimulation and 8 mg Dexamethasone Suppression Tests in 323 Patients With ACTH-Dependent Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Corticorelin Ovine Triflutate Signaling Pathway in Pituitary Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Corticorelin Ovine Triflutate is a synthetic peptide analogue of ovine corticotropin-releasing hormone (oCRH).[1][2][3] This 41-amino acid peptide is a potent stimulator of the hypothalamic-pituitary-adrenal (HPA) axis.[4][5][6] Its primary mechanism of action involves binding to specific receptors on corticotroph cells in the anterior pituitary gland, triggering the synthesis and secretion of adrenocorticotropic hormone (ACTH).[1][7][8] ACTH, in turn, stimulates the adrenal cortex to produce and release cortisol.[1][2][9] Clinically, this compound is a critical diagnostic tool used to differentiate between pituitary and ectopic sources of ACTH-dependent hypercortisolism, such as in the evaluation of Cushing's syndrome.[3][7] Understanding the intricate signaling cascade initiated by this compound is fundamental for research in endocrinology and the development of novel therapeutics targeting the HPA axis.

The Core Signaling Cascade: From Receptor to Response

The primary signaling pathway activated by this compound in pituitary corticotrophs is the canonical G-protein coupled receptor (GPCR) cascade, which utilizes cyclic adenosine (B11128) monophosphate (cAMP) as a key second messenger.

Receptor Binding and G-Protein Activation

This compound initiates its action by binding to the Corticotropin-Releasing Hormone Receptor 1 (CRHR1), a member of the class B family of GPCRs, located on the plasma membrane of anterior pituitary corticotrophs.[2][4][5] This ligand-receptor binding induces a conformational change in CRHR1, which facilitates its coupling to and activation of the heterotrimeric G-protein, specifically the stimulatory G-protein alpha subunit (Gαs).[5]

The cAMP/PKA Pathway

Upon activation, the Gαs subunit dissociates from its βγ subunits and binds to adenylyl cyclase (AC), a membrane-bound enzyme.[5][10] This interaction stimulates the enzymatic activity of AC, which catalyzes the conversion of adenosine triphosphate (ATP) into cAMP.[5][11] The resulting elevation of intracellular cAMP concentration is a critical step that propagates the signal.[12] cAMP then binds to the regulatory subunits of Protein Kinase A (PKA), a tetrameric holoenzyme, causing the dissociation and activation of its catalytic subunits.[4][13][14]

Downstream Effects of PKA Activation

The activated PKA catalytic subunits phosphorylate a multitude of downstream cytosolic and nuclear targets, leading to two principal cellular outcomes: the transcription of the ACTH precursor gene and the secretion of stored ACTH.[5][13]

-

Gene Transcription: In the nucleus, PKA phosphorylates the cAMP Response Element-Binding Protein (CREB).[5][15] Phosphorylated CREB binds to cAMP response elements (CRE) within the promoter region of the proopiomelanocortin (POMC) gene, significantly upregulating its transcription.[4][5][10] The resulting POMC mRNA is then translated into the POMC prohormone, which is subsequently cleaved to yield ACTH and other peptides like β-endorphin.[4][5]

-

ACTH Secretion: The acute release of ACTH is primarily mediated by PKA-dependent modulation of ion channel activity and an increase in intracellular calcium concentration ([Ca2+]i).[16][17] PKA can directly or indirectly phosphorylate ion channels, leading to membrane depolarization and the opening of voltage-gated calcium channels.[17][18] The subsequent influx of extracellular Ca2+ is a key trigger for the exocytosis of vesicles containing pre-synthesized ACTH.[16][18]

Visualization of the Core Signaling Pathway

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]

- 4. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 7. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Phosphodiesterases and cAMP Pathway in Pituitary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Protein Kinase A and Anxiety-Related Behaviors: A Mini-Review [frontiersin.org]

- 15. The Effect of Acute and Repeated Stress on CRH-R1 and CRH-R2 mRNA Expression in Pituitaries of Wild Type and CRH Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of intracellular and extracellular calcium in the kinetic profile of adrenocorticotropin secretion by perifused rat anterior pituitary cells. I. Corticotropin-releasing factor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Phorbol esters and corticotropin releasing factor stimulate calcium influx in the anterior pituitary tumor cell line, AtT-20, through different intracellular sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Corticorelin Ovine Triflutate in the Stress Response: A Technical Guide

Abstract

Corticorelin ovine triflutate, a synthetic analogue of ovine corticotropin-releasing hormone (oCRH), serves as a potent diagnostic and research tool for evaluating the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] This document provides a comprehensive technical overview of its mechanism of action, its central role in eliciting the physiological stress response, and detailed experimental protocols for its application. Quantitative data on its pharmacokinetic and pharmacodynamic properties are summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The stress response is a complex, evolutionarily conserved mechanism orchestrated by the hypothalamic-pituitary-adrenal (HPA) axis.[1] Corticotropin-releasing hormone (CRH), a 41-amino acid neuropeptide, is the principal initiator of this cascade.[3][4] this compound, a synthetic peptide identical in sequence to oCRH, mimics the action of endogenous CRH, making it an invaluable agent for assessing the functionality of the HPA axis.[1][5] Its primary clinical application is in the differential diagnosis of ACTH-dependent Cushing's syndrome, distinguishing between pituitary and ectopic sources of ACTH.[1][6] In research settings, it is instrumental in studies of stress-related disorders, including anxiety and depression.[1]

Mechanism of Action and Role in the Stress Response

This compound exerts its effects by binding to and activating CRH receptors, which are G-protein coupled receptors (GPCRs).[3][7] There are two main types of CRH receptors, CRHR1 and CRHR2, with CRHR1 being the predominant receptor in the anterior pituitary corticotrophs responsible for initiating the HPA cascade.[3][7]

Upon intravenous administration, this compound travels to the anterior pituitary gland and binds to CRHR1 on the surface of corticotroph cells.[1] This binding event triggers a cascade of intracellular signaling events, leading to the synthesis and release of adrenocorticotropic hormone (ACTH) from its precursor, proopiomelanocortin (POMC).[4][7]

Released into the bloodstream, ACTH then stimulates the adrenal cortex to synthesize and secrete glucocorticoids, primarily cortisol in humans.[1] Cortisol, the primary stress hormone, mediates a wide range of physiological responses to stress, including metabolic, cardiovascular, and immune adjustments. The entire process is regulated by a negative feedback loop, where elevated cortisol levels inhibit the secretion of both CRH from the hypothalamus and ACTH from the pituitary.[4][8]

Signaling Pathways

The activation of CRHR1 by this compound initiates several key signaling pathways within the pituitary corticotrophs. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][7] PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which promotes the transcription of the POMC gene.[7]

In addition to the cAMP-PKA pathway, CRH receptor activation can also stimulate the phospholipase C (PLC)/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) cascade.[3][7] These pathways are also implicated in the regulation of POMC gene expression and ACTH secretion.

Quantitative Data

Pharmacokinetics

Following intravenous administration, this compound exhibits a biexponential decay in plasma concentrations.

Table 1: Pharmacokinetic Parameters of this compound in Normal Men

| Parameter | Value (Mean ± SE) | Reference |

|---|---|---|

| Fast Component Half-Life | 11.6 ± 1.5 minutes | [9][10] |

| Slow Component Half-Life | 73 ± 8 minutes | [9][10] |

| Volume of Distribution | 6.2 ± 0.5 L | [9][10] |

| Metabolic Clearance Rate | 95 ± 11 L/m²/day |[9][10] |

Pharmacodynamics: Dose-Response Relationship

The administration of this compound results in a dose-dependent increase in plasma ACTH and cortisol levels.

Table 2: Dose-Dependent Effects of this compound in Healthy Volunteers

| Dose (mcg/kg) | Effect | Reference |

|---|---|---|

| 0.03 | Threshold dose for ACTH and cortisol response | [9] |

| 0.3 - 1.0 | Half-maximal dose for ACTH and cortisol response | [9] |

| 3 - 10 | Maximally effective dose for ACTH and cortisol response | [9] |

| ≥0.3 | Plasma ACTH levels increase within 2 minutes | [6][9] |

| ≥0.3 | Plasma cortisol levels increase within 10 minutes |[6][9] |

Time to Peak Concentration and Duration of Action

Table 3: Temporal Effects of this compound (1 mcg/kg) in Normal Subjects

| Parameter | Time | Reference |

|---|---|---|

| Peak Plasma ACTH | 10 - 15 minutes | [6][9] |

| Peak Plasma Cortisol | 30 - 60 minutes | [6][9] |

| Duration of ACTH Elevation (0.3 mcg/kg) | 4 hours | [9] |

| Duration of ACTH Elevation (3.0 mcg/kg) | 7 hours | [9] |

| Duration of ACTH Elevation (30 mcg/kg) | 8 hours | [9] |

| Second Lower Peak (Biphasic Response) | 2 - 3 hours |[10][11] |

Experimental Protocols

Corticorelin Stimulation Test

This test is primarily used to differentiate between pituitary (Cushing's disease) and ectopic sources of ACTH in patients with ACTH-dependent hypercortisolism.[9][11]

Objective: To assess the responsiveness of the pituitary corticotrophs to CRH stimulation.

Materials:

-

This compound for injection (e.g., ACTHREL®)

-

Sterile saline for reconstitution

-

Intravenous catheter

-

Blood collection tubes (e.g., heparinized tubes)

-

Centrifuge

-

Assay kits for ACTH and cortisol

Procedure:

-

Patient Preparation: The patient should be in a resting state. Certain medications may need to be withheld prior to the test; consult specific clinical guidelines.

-

Baseline Sampling: Insert an intravenous catheter. At -15 minutes and immediately before injection (time 0), draw blood samples to determine baseline plasma ACTH and cortisol levels.[11]

-

Reconstitution and Administration: Reconstitute this compound according to the manufacturer's instructions. Administer a single intravenous dose of 1 mcg/kg body weight over 30-60 seconds.[9][11]

-

Post-Administration Sampling: Draw blood samples at 15, 30, and 60 minutes after administration.[11] Some protocols may include additional sampling points up to 120 minutes.

-

Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples frozen until analysis.

-

Hormone Analysis: Measure plasma ACTH and cortisol concentrations using appropriate and validated assay methods.

Interpretation of Results:

-

Cushing's Disease (Pituitary Origin): An exaggerated increase in both plasma ACTH and cortisol levels is typically observed.[6][9]

-

Ectopic ACTH Syndrome: Little to no response in plasma ACTH and cortisol levels is expected.[6][9]

Conclusion

This compound is a powerful synthetic peptide that has significantly advanced our understanding and diagnostic capabilities related to the HPA axis. Its ability to potently and selectively stimulate the release of ACTH allows for a precise evaluation of pituitary corticotroph function. The detailed pharmacokinetic and pharmacodynamic data, coupled with standardized experimental protocols, provide a robust framework for its application in both clinical and research settings. The signaling pathways elucidated through its use continue to offer valuable insights into the molecular underpinnings of the stress response and related pathologies. This guide serves as a foundational resource for professionals seeking to utilize this compound in their work.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]

- 10. medlibrary.org [medlibrary.org]

- 11. mims.com [mims.com]

Ovine vs. Human Corticotropin-Releasing Hormone: A Technical Guide to Structural and Functional Disparities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticotropin-releasing hormone (CRH), a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, exhibits significant structural and functional differences between its ovine (oCRH) and human (hCRH) orthologs. While both are 41-amino acid peptides, seven residues differ, leading to profound variations in their interaction with the CRH-binding protein (CRH-BP), plasma half-life, and in vivo potency. This technical guide provides an in-depth analysis of these disparities, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to inform research and therapeutic development.

Structural Differences: Amino Acid Sequence and Conformation

The primary structure of hCRH and oCRH differs by seven amino acids, predominantly located in the C-terminal region. These substitutions have significant implications for the peptides' secondary and tertiary structures, as well as their interactions with binding partners.

Human CRH has been shown to have a higher propensity for forming an α-helical conformation compared to oCRH under certain conditions.[1] This increased helicity may contribute to its higher affinity for the CRH receptor and CRH-BP.[1] Studies using circular dichroism, Fourier transform infrared spectroscopy, and NMR have revealed that in aqueous solutions, oCRH exists primarily as a monomer with limited regular structure, while hCRH displays a greater tendency for association, forming tetramers with a helical content of approximately 50%.[1]

Table 1: Amino Acid Sequence Comparison of Human vs. Ovine CRH

| Position | Human CRH (hCRH) | Ovine CRH (oCRH) |

| 22 | Glu | Lys |

| 23 | Glu | Gln |

| 25 | Ala | Glu |

| 38 | Gln | His |

| 39 | Ala | Asp |

| 40 | Asn | Ser |

| 41 | Arg | Gly |

Functional Differences: Receptor Binding, Binding Protein Interaction, and Biological Activity

The most striking functional divergence between hCRH and oCRH lies in their interaction with the CRH-binding protein (CRH-BP), a glycoprotein (B1211001) that modulates CRH bioactivity.

CRH Receptor Binding: Both hCRH and oCRH bind with similar high affinity to the principal CRH receptor, CRH-R1, which mediates the release of adrenocorticotropic hormone (ACTH) from the pituitary.[2] The affinity of CRH for its second receptor subtype, CRH-R2, is significantly lower.[2]

CRH-Binding Protein (CRH-BP) Interaction: Human CRH binds to hCRH-BP with high, subnanomolar affinity (IC50 = 0.5 nM).[2] In stark contrast, oCRH binds to hCRH-BP with a much lower affinity (IC50 = 470 nM).[2] This differential binding is a critical determinant of their biological activity in humans. The CRH-BP effectively sequesters hCRH in the plasma, limiting its bioavailability, whereas oCRH remains largely unbound and free to interact with CRH receptors.[2][3]

In Vivo Potency and Half-Life: The differential interaction with CRH-BP directly impacts the plasma half-life and potency of the two peptides in humans. Ovine CRH has a significantly longer plasma half-life in humans compared to hCRH.[3][4] This prolonged presence in the circulation leads to a more potent and sustained stimulation of ACTH and cortisol secretion.[5][6] In man, oCRH administration resulted in an 8.1-fold rise in ACTH, whereas hCRH produced a significantly smaller 4.4-fold increase.[3]

Table 2: Comparative Pharmacokinetics and Potency in Humans

| Parameter | Human CRH (hCRH) | Ovine CRH (oCRH) | Reference |

| Plasma Half-life (in humans) | 30.5 ± 3.3 min | 42.8 ± 6.4 min | [3] |

| Binding Affinity to hCRH-BP (IC50) | 0.5 nM | 470 nM | [2] |

| Binding Affinity to CRH-R1 (IC50) | ~1-1.6 nM | ~1-1.6 nM | [2] |

| ACTH Fold Increase (in humans) | 4.4-fold | 8.1-fold | [3] |

Experimental Protocols

Radioimmunoassay (RIA) for CRH, ACTH, and Cortisol

Objective: To quantify the concentration of CRH, ACTH, and cortisol in plasma samples.

Methodology:

-

Sample Collection and Preparation: Blood samples are collected in chilled tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation.[7] Plasma is separated by centrifugation and stored at -80°C until assay.

-

Assay Principle: A known quantity of radiolabeled hormone (e.g., ¹²⁵I-CRH) is mixed with a limited amount of specific antibody. Unlabeled hormone in the sample or standard competes with the radiolabeled hormone for antibody binding sites.

-

Procedure:

-

A standard curve is generated using known concentrations of the unlabeled hormone.

-

Plasma samples and standards are incubated with the specific antibody and radiolabeled hormone.

-

The antibody-bound hormone is separated from the free hormone (e.g., by precipitation with a second antibody).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis: The concentration of the hormone in the samples is determined by comparing the degree of inhibition of radiolabeled hormone binding to the standard curve.

Radioligand Binding Assay for Receptor and Binding Protein Affinity

Objective: To determine the binding affinity (Kd or IC50) of hCRH and oCRH to CRH receptors and CRH-BP.

Methodology:

-

Membrane/Protein Preparation: Cell membranes expressing the CRH receptor or purified CRH-BP are prepared.

-

Assay Principle: A radiolabeled ligand (e.g., ¹²⁵I-Sauvagine or ¹²⁵I-Tyr-oCRH) is used to label the receptor or binding protein. Unlabeled ligands (hCRH, oCRH) compete for binding in a concentration-dependent manner.

-

Procedure:

-

Saturation Binding (to determine Kd and Bmax): Increasing concentrations of the radioligand are incubated with the membrane/protein preparation until equilibrium is reached.

-

Competition Binding (to determine IC50): A fixed concentration of radioligand is incubated with the membrane/protein preparation in the presence of increasing concentrations of the unlabeled competitor (hCRH or oCRH).

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by scintillation counting.

-

-

Data Analysis: Non-linear regression analysis is used to fit the data to appropriate binding models to determine Kd, Bmax, and IC50 values.

In Vivo Bioassay: CRH Stimulation Test in Humans

Objective: To assess the in vivo potency of hCRH and oCRH in stimulating the HPA axis.

Methodology:

-

Subject Recruitment: Healthy volunteers are recruited after obtaining informed consent.

-

Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed. Each subject receives an intravenous (IV) bolus injection of hCRH, oCRH, or placebo on separate occasions.[4][5]

-

Procedure:

-

An indwelling intravenous cannula is inserted for blood sampling.

-

Baseline blood samples are collected.

-

The assigned treatment (e.g., 100 µg of hCRH or oCRH) is administered as an IV bolus.[4][5]

-

Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-injection.[5][8]

-

-

Hormone Measurement: Plasma concentrations of ACTH and cortisol are measured using radioimmunoassay (as described in 3.1).

-

Data Analysis: The peak, incremental, and area under the curve (AUC) responses for ACTH and cortisol are calculated and compared between treatment groups.

Visualizations

Caption: CRH signaling pathway and the differential role of CRH-BP.

References

- 1. Conformational differences of ovine and human corticotropin releasing hormone. A CD, IR, NMR and dynamic light scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Corticotropin-releasing hormone (CRH) is a respiratory stimulant in humans: a comparative study of human and ovine CRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of ovine and human corticotrophin-releasing factor in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioassay Research Methodology: Measuring CRH in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sex differences in cortisol response to Corticotropin Releasing Hormone challenge over puberty: Pittsburgh Pediatric Neurobehavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]

Corticorelin Ovine Triflutate: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of Corticorelin Ovine Triflutate. This compound is a synthetic peptide identical to ovine corticotropin-releasing hormone (oCRH) and is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary gland.[1][2][3] Its primary mechanism of action involves binding to corticotropin-releasing factor (CRF) receptors, predominantly the CRF1 receptor subtype, initiating a signaling cascade that plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] This document details the quantitative binding data, experimental protocols for assessing binding affinity, and the associated signaling pathways.

Quantitative Receptor Binding Affinity

The binding affinity of this compound, or its active component ovine corticotropin-releasing factor (oCRF), to the CRF1 receptor has been characterized in several studies. The data is typically presented as the dissociation constant (Kd) or the pKd (-logKd). A lower Kd value and a higher pKd value indicate a stronger binding affinity.

| Ligand | Receptor | Species | Cell Line/Tissue | Binding Parameter | Value | Reference |

| Ovine Corticotropin-Releasing Factor | CRF1 | Human | - | pKd | 7.2 - 8.9 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Ovine Corticotropin-Releasing Factor | oCRF1 | Ovine | COS-7 Cells | Kd | 2.5 ± 1.6 nM | (Myers et al., 1998) |

| 125I-Tyr-oCRH | CRF Binding Sites | Ovine | Fetal Sheep Anterior Pituitary | Kd | ~1 nmol/l | (Challis et al., 1992)[5] |

Signaling Pathway

Upon binding of this compound to the CRF1 receptor, a conformational change is induced in the receptor, which activates a coupled Gs alpha subunit of a heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, ultimately leading to the synthesis and release of ACTH from the anterior pituitary corticotrophs.

References

- 1. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Characteristics and developmental changes of corticotrophin-releasing hormone-binding sites in the fetal sheep anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous vs. Synthetic Corticotropin-Releasing Hormone: A Technical Guide to Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticotropin-releasing hormone (CRH) is a neuropeptide that plays a central role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the systemic response to stress. While endogenous CRH orchestrates a complex array of physiological and behavioral responses, synthetic CRH analogues have become invaluable tools in both clinical diagnostics and research. This technical guide provides an in-depth comparison of the physiological effects of endogenous and synthetic CRH, with a focus on their molecular interactions, signaling pathways, and systemic consequences. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental methodologies used to elucidate the distinct and overlapping actions of these peptides.

Introduction

Endogenous corticotropin-releasing hormone (CRH) is a 41-amino acid peptide primarily synthesized and secreted by the paraventricular nucleus of the hypothalamus.[1] Its release into the hypophyseal portal system triggers the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary, which in turn stimulates the adrenal cortex to produce glucocorticoids.[1] Beyond its pivotal role in the HPA axis, endogenous CRH functions as a neurotransmitter in extra-hypothalamic brain regions, influencing anxiety, depression, and various autonomic functions.

Synthetic CRH, including human CRH (hCRH) and ovine CRH (oCRH), are widely used in clinical and research settings.[2][3] These synthetic peptides are instrumental in diagnostic procedures such as the CRH stimulation test to evaluate HPA axis integrity.[2][3] Understanding the similarities and differences in the physiological effects of endogenous and synthetic CRH is critical for the accurate interpretation of experimental data and the development of novel therapeutics targeting the CRH system.

Molecular and Pharmacokinetic Profiles

The physiological effects of CRH are dictated by its interaction with two major G-protein coupled receptors, CRH receptor type 1 (CRHR1) and CRH receptor type 2 (CRHR2), and its pharmacokinetic properties.[4]

Receptor Binding Affinity

Endogenous human CRH exhibits a high affinity for CRHR1 and a lower affinity for CRHR2.[4] Synthetic analogues, such as ovine CRH, also bind with high affinity to CRHR1.[5] The subtle differences in their amino acid sequences can influence their binding kinetics and receptor interaction.

| Ligand | Receptor | Binding Affinity (IC50) | Reference |

| Human/Rat CRH | CRHR1 | ~1-1.6 nM | [5] |

| Ovine CRH | CRHR1 | ~1-1.6 nM | [5] |

| Human/Rat CRH | CRH-Binding Protein | ~0.5 nM | [5] |

| Ovine CRH | CRH-Binding Protein | ~470 nM | [5] |

Pharmacokinetics

A key differentiator between endogenous and synthetic CRH, particularly between human and ovine forms, is their plasma half-life. This is largely attributed to their interaction with the CRH-binding protein (CRH-BP), which binds human CRH with high affinity but has a much lower affinity for ovine CRH.[5] This leads to a longer duration of action for ovine CRH in humans.[6]

| Peptide | Plasma Half-life (in humans) | Key Influencing Factor | Reference(s) |

| Endogenous Human CRH | ~4 minutes | Rapid clearance and binding to CRH-BP | [7] |

| Synthetic Human CRH | Shorter duration of action | Binding to CRH-BP | [6] |

| Synthetic Ovine CRH | Longer duration of action | Low affinity for human CRH-BP | [6][8] |

Signaling Pathways

Upon binding to its receptors, CRH activates multiple intracellular signaling cascades, primarily through G-protein coupling. The specific pathway activated can be cell-type dependent.

Gs-cAMP-PKA Pathway

The canonical signaling pathway for CRH involves the activation of Gαs, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[4][9] PKA then phosphorylates downstream targets, including transcription factors like CREB, which ultimately leads to the synthesis and secretion of ACTH in pituitary corticotrophs.[9]

CRH Gs-cAMP-PKA Signaling Pathway.

Gq-PLC-PKC Pathway

In certain cell types, CRH receptors can couple to Gαq, activating Phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a diverse range of cellular responses.[9]

CRH Gq-PLC-PKC Signaling Pathway.

Systemic Physiological Effects

The administration of synthetic CRH allows for the direct observation of its systemic effects, which are presumed to mirror those of endogenous CRH released during a stress response.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation

Both endogenous and synthetic CRH potently stimulate the HPA axis. The intravenous administration of synthetic CRH leads to a rapid increase in plasma ACTH, followed by a rise in cortisol levels. Ovine CRH generally produces a more prolonged and greater ACTH response compared to human CRH in human subjects.[6][10]

| Parameter | Response to Synthetic CRH (1 µg/kg IV) | Reference(s) |

| Plasma ACTH | Peak increase of 2- to 4-fold within 30-60 minutes | [2] |

| Plasma Cortisol | Peaks at >20 µg/dL within 30-60 minutes | [2] |

Cardiovascular and Autonomic Effects

CRH administration can induce cardiovascular effects, including flushing of the face and neck, and hypotension, which are thought to be mediated by the activation of CRHR2 on blood vessels.[3]

Experimental Protocols

The study of endogenous and synthetic CRH relies on a variety of in vivo and in vitro experimental protocols.

In Vivo: The CRH Stimulation Test

This is a cornerstone diagnostic test to assess the integrity of the HPA axis.

Protocol:

-

Patient Preparation: The patient should be fasting for at least four hours and remain in a supine position.[3]

-

Baseline Sampling: Blood samples are collected at -15 and 0 minutes before CRH administration for baseline ACTH and cortisol measurements.[2][3]

-

CRH Administration: Synthetic human or ovine CRH is administered intravenously as a bolus at a dose of 1.0 µg/kg body weight over 30 seconds.[2][3]

-

Post-infusion Sampling: Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after CRH injection for ACTH and cortisol measurement.[2][3]

Workflow for the CRH Stimulation Test.

In Vitro: Receptor Binding and Functional Assays

In vitro assays are crucial for characterizing the interaction of CRH and its analogues with their receptors and for screening potential therapeutic agents.

Receptor Binding Assay Protocol:

-

Membrane Preparation: Cell membranes expressing the CRH receptor of interest are prepared from cultured cells.

-

Binding Reaction: Membranes are incubated with a radiolabeled CRH analogue (e.g., [¹²⁵I]Tyr-CRH) and varying concentrations of the unlabeled test compound (endogenous or synthetic CRH).[11]

-

Separation and Detection: Bound and free radioligand are separated, and the radioactivity of the bound fraction is measured to determine the binding affinity (IC50) of the test compound.[11]

cAMP Functional Assay Protocol:

-

Cell Culture: Cells expressing the CRH receptor are cultured in a multi-well plate.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of a CRH antagonist or test compound.[11]

-

Agonist Stimulation: A fixed concentration of CRH (agonist) is added to stimulate the cells.[11]

-

cAMP Measurement: Intracellular cAMP levels are measured using techniques such as ELISA or HTRF to determine the ability of the test compound to inhibit CRH-induced signaling.[11]

Conclusion

Endogenous and synthetic CRH share fundamental physiological effects, primarily mediated through the activation of CRHR1 and the subsequent stimulation of the HPA axis. However, significant differences in their pharmacokinetic profiles, largely due to differential binding to CRH-BP, result in distinct durations of action. Synthetic CRH, particularly the ovine variant, serves as a potent and long-acting tool for the diagnostic evaluation of the HPA axis. A thorough understanding of the nuances between endogenous and synthetic CRH, from molecular interactions to systemic effects, is paramount for advancing our knowledge of stress physiology and developing targeted therapies for stress-related disorders. The experimental protocols detailed herein provide a framework for the continued investigation of this critical neuroendocrine system.

References

- 1. news-medical.net [news-medical.net]

- 2. labcorp.com [labcorp.com]

- 3. mft.nhs.uk [mft.nhs.uk]

- 4. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Differential effects of ovine and human corticotrophin-releasing factor in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corticotropin Releasing Hormone And The Immune/Inflammatory Response - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A comparison of the clearance of ovine and human corticotrophin-releasing hormone (CRH) in man and sheep: a possible role for CRH-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. A comparison of the effects of human and ovine corticotropin-releasing hormone on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vivo Use of Corticorelin Ovine Triflutate in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticorelin Ovine Triflutate, a synthetic analog of ovine corticotropin-releasing hormone (oCRH), is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary.[1][2][3] This, in turn, stimulates the adrenal cortex to produce cortisol (or corticosterone (B1669441) in rats). Its primary application in preclinical research involving rats is to investigate the functionality of the hypothalamic-pituitary-adrenal (HPA) axis and to model stress-related conditions. These notes provide detailed protocols for the in vivo administration of this compound in rats, data presentation guidelines, and a summary of its signaling pathways.

Data Presentation: Quantitative Summary

The following tables summarize common dosage ranges and expected physiological responses based on the route of administration.

Table 1: Recommended Dosage Ranges for this compound in Rats

| Route of Administration | Dosage Range | Notes | Reference(s) |

| Intravenous (IV) | 0.75 nmol/h (infusion) | Continuous infusion for sustained HPA axis stimulation. | [4] |

| 0.75 nmol (bolus) | Rapid and transient stimulation of ACTH and oxytocin (B344502). | [5][6] | |

| 1 mcg/kg (bolus) | Standard dose for assessing HPA axis responsiveness. | [7][8] | |

| Subcutaneous (SC) | 0.075 - 0.75 nmol/h | For prolonged, continuous exposure to elevate ACTH and corticosterone. | [4] |

| 75 nmol | High dose used to investigate effects on reproductive functions. | [9] | |

| Intracerebroventricular (ICV) | 0.015 - 1.5 nmol | For central nervous system effects, such as inhibition of LH secretion. | [9] |

| 0.75 nmol | To study central effects on hormone release like oxytocin. | [5][6] |

Table 2: Expected Physiological Responses in Rats

| Parameter | Route of Administration | Dosage | Expected Response | Time Course | Reference(s) |

| ACTH | IV | 0.75 nmol/h | Sustained elevation | Peak within 90 mins, then sustained above baseline | [4] |

| IV | 1 mcg/kg | Rapid increase | Peak between 15-60 minutes | [7] | |

| SC | 0.075 - 0.75 nmol/h | Sustained elevation | Elevated for the duration of administration | [4] | |

| Corticosterone | IV | 0.75 nmol/h | Sustained elevation | Peak within 90 mins, then sustained above baseline | [4] |

| IV | 1 mcg/kg | Rapid increase | Peak between 30-120 minutes | [7] | |

| SC | 0.075 - 0.75 nmol/h | Sustained elevation | Elevated for the duration of administration | [4] | |

| Luteinizing Hormone (LH) | ICV | 0.015 - 1.5 nmol | Dose-related inhibition | Rapid and prolonged | [9] |

| Oxytocin (OT) | ICV | 0.75 nmol | 3.4 to 4-fold increase | Measured at 5 minutes post-injection | [5][6] |

| IV | 0.75 nmol | 2 to 4-fold increase | Similar to ICV administration | [6] |

Experimental Protocols

Protocol 1: Intravenous (IV) Bolus Administration for HPA Axis Testing

Objective: To assess the responsiveness of the pituitary-adrenal axis.

Materials:

-

This compound

-

Sterile 0.9% Sodium Chloride (NaCl) solution for injection

-

Appropriate syringes and needles (e.g., 27-30 gauge)

-

Animal restraining device (optional, but recommended for tail vein injections)

-

Blood collection tubes (e.g., EDTA-coated for plasma)

Procedure:

-

Reconstitution: Aseptically reconstitute the lyophilized this compound with sterile 0.9% NaCl. A common concentration for reconstitution is 50 mcg/mL.[8] To avoid bubble formation, gently roll the vial to dissolve the powder; do not shake.[7][8]

-

Animal Preparation: Acclimatize rats to handling and the experimental environment to minimize baseline stress. For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is recommended to avoid the stress of repeated venipuncture.

-

Dosing: The standard testing dose is 1 mcg/kg.[7][8] Administer the calculated volume as an intravenous bolus injection, typically into the lateral tail vein. The injection should be given over 30 seconds to reduce the risk of adverse effects such as hypotension.[3][7]

-

Blood Sampling:

-

Collect a baseline blood sample 15 minutes before and immediately prior to the injection.[8]

-

Collect subsequent blood samples at 15, 30, and 60 minutes post-injection to measure ACTH and corticosterone levels.[8] Plasma ACTH levels are expected to peak between 15 and 60 minutes, while corticosterone peaks between 30 and 120 minutes.[7]

-

-

Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis by ELISA or other appropriate immunoassay.

Protocol 2: Continuous Subcutaneous (SC) Infusion for Chronic HPA Axis Activation

Objective: To induce a state of sustained HPA axis activation.

Materials:

-

This compound

-

Sterile 0.9% NaCl solution

-

Osmotic minipumps

-

Surgical instruments for implantation

Procedure:

-

Reconstitution and Pump Loading: Reconstitute this compound in sterile 0.9% NaCl to the desired concentration based on the minipump's flow rate and the target daily dose (e.g., 0.075 or 0.75 nmol/h).[4] Load the osmotic minipumps with the solution according to the manufacturer's instructions.

-

Surgical Implantation: Anesthetize the rat. Make a small incision in the skin on the back, between the scapulae. Create a subcutaneous pocket and insert the loaded osmotic minipump. Close the incision with sutures or surgical staples.

-

Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

-

Experimental Period: The infusion will proceed for the lifespan of the minipump (e.g., 7, 14, or 28 days). This method results in sustained elevations of plasma ACTH and corticosterone levels.[4]

-

Endpoint Measurement: At the end of the experimental period, collect blood and tissues for analysis as required by the study design.

Protocol 3: Intracerebroventricular (ICV) Injection for Central Effects

Objective: To investigate the central effects of this compound on behavior and neuroendocrine function.

Materials:

-

This compound

-

Sterile artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Cannula and injection system

-

Surgical instruments for cannula implantation

Procedure:

-

Cannula Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula into a lateral ventricle using appropriate stereotaxic coordinates. Allow the animal to recover for at least one week.

-

Solution Preparation: Dissolve this compound in sterile aCSF to the desired concentration. Doses typically range from 0.015 to 1.5 nmol.[9]

-

Injection: Gently restrain the conscious rat. Insert the injection cannula through the guide cannula into the lateral ventricle. Infuse the desired volume of the this compound solution over a period of 1-2 minutes to allow for distribution within the ventricle.

-

Behavioral or Physiological Assessment: Following the injection, perform behavioral tests or collect physiological measurements according to the experimental design. For example, to study effects on oxytocin, blood can be collected 5 minutes after treatment.[5][6]

Signaling Pathways and Experimental Workflows

Corticotropin-releasing hormone (CRH) and its analogs, like this compound, exert their effects by binding to two main types of G-protein coupled receptors: CRF1 and CRF2.[10][11] The activation of these receptors triggers several intracellular signaling cascades.

Caption: this compound signaling via the CRF1 receptor and Gs-protein pathway.

Caption: A typical experimental workflow for in vivo studies in rats.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ACTHREL ® (this compound for injection) [dailymed.nlm.nih.gov]

- 4. Effect of the long-term administration of corticotropin-releasing factor on the pituitary-adrenal and pituitary-gonadal axis in the male rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Central administration of corticotropin-releasing factor modulates oxytocin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. mims.com [mims.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Corticorelin Ovine Triflutate for Primary Pituitary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticorelin Ovine Triflutate is a synthetic peptide analogue of ovine corticotropin-releasing hormone (oCRH). It is a potent secretagogue of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland.[1][2] In research and drug development, this compound is a critical tool for studying the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, investigating pituitary disorders, and screening for compounds that modulate ACTH secretion. Primary pituitary cell cultures provide an excellent in vitro model system to study the direct effects of substances on pituitary endocrine cells, preserving the complex interactions between different cell types.

These application notes provide detailed protocols for the use of this compound in primary ovine pituitary cell culture, including cell isolation and culture, stimulation of ACTH secretion, and assessment of cellular responses.

Mechanism of Action

This compound exerts its effects by binding to and activating corticotropin-releasing hormone receptor 1 (CRHR1), a G-protein coupled receptor located on the surface of pituitary corticotrophs.[3] This binding initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5][6] PKA, in turn, phosphorylates various downstream targets, leading to the synthesis and secretion of ACTH. Other signaling pathways, including the phospholipase C (PLC)/inositol trisphosphate (IP3)/diacylglycerol (DAG) pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, are also involved in mediating the full biological response to CRH.[3][7]

Data Presentation

This compound Dose-Response on ACTH Secretion

The following table summarizes the dose-dependent effect of this compound on ACTH secretion from primary ovine pituitary cell cultures. Cells were treated with increasing concentrations of this compound for 18 hours.

| This compound Concentration (M) | Mean ACTH Secretion (ng/mL) ± SEM | Fold Increase over Basal |

| 0 (Basal) | 1.5 ± 0.2 | 1.0 |

| 1 x 10⁻⁹ | 4.5 ± 0.5 | 3.0 |

| 1 x 10⁻⁸ | 8.2 ± 0.9 | 5.5 |

| 1 x 10⁻⁷ | 12.6 ± 1.3 | 8.4 |

| 1 x 10⁻⁶ | 15.1 ± 1.8 | 10.1 |

Data are representative and synthesized from in vitro studies on ovine fetal pituitary cells.[8][9] Actual values may vary depending on experimental conditions.

Time-Course of this compound-Stimulated ACTH Secretion

The following table illustrates a typical time-course of ACTH secretion from primary pituitary cells following stimulation with a single dose of this compound (1 x 10⁻⁷ M).

| Time Post-Stimulation | Mean ACTH Secretion (ng/mL) ± SEM |

| 0 min (Basal) | 1.2 ± 0.1 |

| 15 min | 5.8 ± 0.6 |

| 30 min | 9.5 ± 1.1 |

| 60 min | 12.3 ± 1.5 |

| 120 min | 10.1 ± 1.2 |

| 240 min | 6.2 ± 0.7 |

Data are representative and synthesized from in vitro and in vivo studies.[10][11] The peak response is typically observed between 60 and 120 minutes.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Ovine Anterior Pituitary Cells

Materials:

-

Fresh ovine pituitary glands

-

Hanks' Balanced Salt Solution (HBSS), sterile

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin (0.25%)

-

DNase I

-

Collagenase Type II

-

Cell strainer (70 µm)

-

Culture plates (24-well or 48-well)

-

Laminin or Poly-D-Lysine coated plates (optional, for enhanced attachment)

Procedure:

-

Aseptically dissect the anterior pituitary from the posterior and intermediate lobes in a sterile petri dish containing ice-cold HBSS.

-

Mince the anterior pituitary tissue into small fragments (approximately 1 mm³) using sterile scalpels.

-

Wash the tissue fragments three times with sterile HBSS by gentle centrifugation (200 x g for 5 minutes) and resuspension.

-

Incubate the tissue fragments in a solution of 0.25% trypsin and 100 U/mL DNase I in HBSS for 20-30 minutes at 37°C with gentle agitation.

-

Neutralize the trypsin by adding an equal volume of DMEM containing 10% FBS.

-

Further dissociate the tissue by gentle trituration through a series of fire-polished Pasteur pipettes with decreasing bore sizes.

-

Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.

-

Centrifuge the cell suspension at 200 x g for 10 minutes.

-

Resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS, 2.5% HS, and 1% Penicillin-Streptomycin).

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion assay (see Protocol 4).

-

Seed the cells at a density of 2-5 x 10⁵ cells/well in 24-well plates.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to adhere and recover for 48-72 hours before experimental treatments.

Protocol 2: this compound Stimulation of ACTH Secretion

Materials:

-

Primary ovine pituitary cell culture (from Protocol 1)

-

This compound stock solution (dissolved in sterile, nuclease-free water or appropriate buffer)

-

Serum-free DMEM

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

After the initial 48-72 hour culture period, gently aspirate the culture medium from the wells.

-